molecular formula C9H14O5S B2516144 Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460750-58-5

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2516144
CAS No.: 2460750-58-5
M. Wt: 234.27
InChI Key: ZONULTYTHVIZBA-UHFFFAOYSA-N
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Description

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C9H14O5S and a molecular weight of 234.27 g/mol. This compound is characterized by its unique spirocyclic structure, which includes an oxathiane ring fused to an oxane ring, and an ethyl ester functional group. The presence of sulfur and oxygen atoms in the ring system contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spirocyclic compounds, such as:

    Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: This compound has a similar spirocyclic structure but lacks the dioxo functionality, which affects its chemical reactivity and applications.

    2-Azaspiro[3.4]octane: . The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms in the spirocyclic structure, which imparts distinctive chemical and biological properties.

Properties

IUPAC Name

ethyl 6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-2-14-8(10)7-3-15(11,12)6-9(7)4-13-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONULTYTHVIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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